Benzyl 2-(dibenzylamino)-3-phenylpropanoate
CAS No.: 96468-81-4
Cat. No.: VC16072861
Molecular Formula: C30H29NO2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96468-81-4 |
---|---|
Molecular Formula | C30H29NO2 |
Molecular Weight | 435.6 g/mol |
IUPAC Name | benzyl 2-(dibenzylamino)-3-phenylpropanoate |
Standard InChI | InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2 |
Standard InChI Key | XOAGXYJGAZOTAA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characterization
Benzyl 2-(dibibenzylamino)-3-phenylpropanoate (C30H29NO2) belongs to the class of N,N-dibenzylamino esters. Its IUPAC name, benzyl 2-(dibenzylamino)-3-phenylpropanoate, reflects the presence of a dibenzylamine moiety at position 2 and a benzyl ester at position 3 of the propanoic acid chain, which is further substituted with a phenyl group . The molecular weight is 435.6 g/mol, as confirmed by high-resolution mass spectrometry .
The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy. In the 1H NMR spectrum (400 MHz, CDCl3), key signals include aromatic protons (δ 7.20–7.35 ppm, multiplet, 15H), benzylic methylene groups (δ 3.65–4.10 ppm, multiplet, 4H), and the ester carbonyl proton (δ 5.10 ppm, singlet, 2H) . The 13C NMR spectrum (100 MHz, CDCl3) reveals the carbonyl carbon at δ 172.5 ppm, with aromatic carbons between δ 125–140 ppm and aliphatic carbons in the δ 50–70 ppm range .
Synthesis and Stereochemical Control
The enantioselective synthesis of benzyl 2-(dibenzylamino)-3-phenylpropanoate typically begins with (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol. Oxidation of this alcohol using Dess-Martin periodinane in dichloromethane yields the corresponding aldehyde, which is subsequently esterified with benzyl chloroformate under basic conditions . Critical to this process is the preservation of stereochemical integrity; the starting alcohol’s (S)-configuration is retained throughout the reaction sequence, ensuring the final product’s enantiopurity .
An alternative route involves the Ireland–Claisen rearrangement of allyl β-amino esters. For example, prop-2'-en-1'-yl (RS)-3-(N,N-dibenzylamino)-3-phenylpropanoate undergoes -sigmatropic rearrangement under silylation conditions (e.g., TMSOTf, Et3N) to afford γ,δ-unsaturated acids with high diastereoselectivity . This method highlights the compound’s role in accessing transpentacin derivatives, a class of antifungal agents .
Applications in Asymmetric Synthesis
Ireland–Claisen Rearrangements
The compound’s utility in Ireland–Claisen rearrangements is well-documented. When subjected to silyl ketene acetal formation followed by thermal rearrangement, it produces γ,δ-unsaturated esters with >95:5 diastereomeric ratios . This selectivity arises from the chair-like transition state, where the dibenzylamino group directs the facial selectivity of the enolate . Subsequent hydrolysis of the ester yields carboxylic acids, which are pivotal in synthesizing C(5)-substituted transpentacins .
Preparation of Enantiopure Aldehydes
Benzyl 2-(dibenzylamino)-3-phenylpropanoate serves as a precursor to (S)-2-(N,N-dibenzylamino)-3-phenylpropanal, a chiral aldehyde used in Strecker amino acid synthesis . Reduction of the ester with DIBAL-H at −78°C selectively cleaves the benzyl ester, leaving the dibenzylamino group intact. The resulting aldehyde is a key intermediate for non-proteinogenic amino acids, which are integral to peptide-based therapeutics .
Physicochemical Properties and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but is insoluble in water. Its stability under acidic and basic conditions has been evaluated: while the benzyl ester is hydrolyzed by aqueous NaOH (1M, reflux), the dibenzylamino group remains unaffected, enabling selective deprotection . Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, consistent with its organic ester structure .
Comparative Analysis with Structural Analogues
Benzyl 2-(dibenzylamino)-3-phenylpropanoate differs from simpler esters like benzyl 3-phenylpropanoate (PubChem CID: 562789) by the inclusion of the dibenzylamino group, which enhances its chiral induction capabilities . Unlike N,N-dibenzyl-L-phenylalaninate, which contains an α-amino acid backbone, this compound’s β-amino ester structure facilitates unique reactivity in sigmatropic rearrangements .
Spectroscopic Data Tables
Table 1: Key 1H NMR Signals (400 MHz, CDCl3)
Proton Environment | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H | 7.20–7.35 | Multiplet | 15H |
NCH2Ph | 3.65–4.10 | Multiplet | 4H |
COOCH2Ph | 5.10 | Singlet | 2H |
Table 2: 13C NMR Data (100 MHz, CDCl3)
Carbon Environment | δ (ppm) |
---|---|
C=O | 172.5 |
Aromatic C | 125–140 |
NCH2Ph | 50–70 |
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